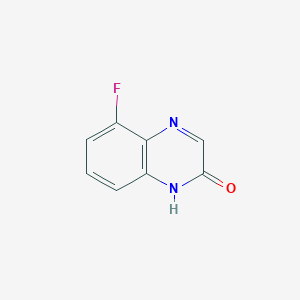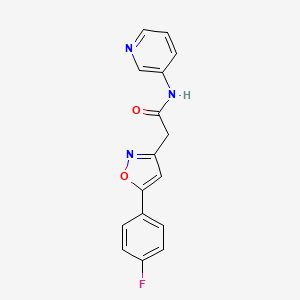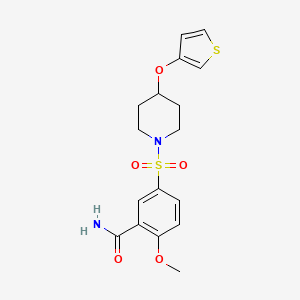![molecular formula C23H17FN6O B2390898 N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide CAS No. 881083-42-7](/img/structure/B2390898.png)
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of hydrazonyl bromides with active methylene compounds . This reaction affords the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine derivatives .Applications De Recherche Scientifique
Enzyme Inhibition and Anti-Proliferative Activity
Researchers have discovered new derivatives related to pyrazolopyridine, furopyridine, and pyridine as CDK2 inhibitors. These compounds, including variations substituted with naphthyl and thienyl moieties, have shown significant in vitro inhibition of the CDK2 enzyme. They also demonstrated cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer therapy (Abdel-Rahman et al., 2021).
Anticancer Agents
Novel derivatives carrying the pyrimidinone ring have been designed, showing considerable anticancer activity. These compounds, with variations including 1,3-thiazolidin-4-one derivatives, displayed high levels of inhibition against specific cancer cell lines, highlighting their potential as anticancer agents (Ghoneim et al., 2020).
Herbicidal Activity
A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated their efficacy as herbicides, showing good inhibition activities against the roots of certain plant species. This research indicates potential applications in agriculture for the management of weed species (Luo et al., 2017).
Molecular Docking Studies
Various studies have explored the molecular docking capabilities of related compounds, assessing their binding affinities to specific protein targets. These studies are foundational in the development of new therapeutic agents, providing insights into the molecular interactions that govern biological activity (Damont et al., 2015).
Photocatalytic and Fluorescence Applications
Some derivatives have been identified for their photocatalytic properties, enabling hydrogen production from water under visible light. Additionally, fluorescent sensors based on these compounds have been developed for detecting metal ions in biological systems, highlighting their versatility in environmental and biological applications (Bala et al., 2014).
Multi-Analyte Detection in Cells
Novel fluorescent sensors derived from pyrazole carbohydrazide have been synthesized for the selective and sensitive detection of Zn2+ and Mg2+ ions in human cells. These sensors demonstrate potential applications in biomedical research for tracking and studying metal ions in various biological processes (Dhara et al., 2016).
Propriétés
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O/c24-17-8-10-18(11-9-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2,(H,28,31)(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNPWGJECMZGLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)


![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)

![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)


![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
